N1-(2-(methylthio)phenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
Description
N1-(2-(methylthio)phenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. The methylthio and pyrrolidinyl groups in this compound suggest distinct electronic, steric, and metabolic properties compared to similar derivatives, warranting a detailed comparative analysis.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-27-19-7-3-2-6-18(19)23-21(26)20(25)22-13-12-16-8-10-17(11-9-16)24-14-4-5-15-24/h2-3,6-11H,4-5,12-15H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMVACJITHXWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as pf-04455242, have been found to have a high affinity for κ-opioid receptors. These receptors play a crucial role in pain perception, mood regulation, and the body’s response to stress.
Biochemical Pathways
Κ-opioid receptors, which are potential targets of this compound, are involved in various biochemical pathways related to pain perception and mood regulation.
Pharmacokinetics
Compounds with a similar structure have been found to have good human intestinal absorption and blood-brain barrier permeability, which could impact their bioavailability.
Biological Activity
N1-(2-(methylthio)phenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant research findings, and potential applications.
Chemical Structure and Properties
The compound features an oxalamide backbone with two distinct substituents:
- Methylthio group : This moiety is known for enhancing lipophilicity, which can influence the compound's interaction with biological targets.
- Pyrrolidin-1-yl group : This substituent may contribute to the compound's ability to cross biological membranes and interact with central nervous system targets.
The biological activity of this compound is likely mediated through several biochemical pathways:
- Protein Interaction : The methylthio group may facilitate interactions with hydrophobic pockets in proteins, while the oxalamide core can form hydrogen bonds with amino acid residues, potentially modulating enzyme and receptor activities.
- Cellular Pathways : Similar oxalamide compounds have been observed to affect various cellular processes, including apoptosis and cell cycle regulation, suggesting that this compound may exhibit similar properties.
Anticancer Properties
Research has indicated that compounds within the oxalamide class can exhibit significant anticancer activity. For instance, studies on related compounds have shown:
- Growth Inhibition : Compounds similar to this compound have demonstrated growth inhibitory effects on various human cancer cell lines, including leukemia and solid tumors.
- Mechanisms : The induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase has been documented in related studies. For example, a related compound was shown to induce G2/M arrest in HL-60 leukemia cells by inhibiting CDK1 activity and promoting apoptosis via mitochondrial pathways .
Antimicrobial Activity
The presence of the methylthio group suggests potential antimicrobial properties. Similar compounds have been investigated for their ability to combat bacterial infections, particularly those resistant to conventional antibiotics. Preliminary data indicate that modifications in the oxalamide structure can enhance antibacterial efficacy against Gram-positive bacteria.
Study on Anticancer Activity
A study investigating a series of oxalamide derivatives found that compounds with similar structural motifs exhibited:
- IC50 Values : The IC50 values for growth inhibition ranged from 50 nM to 200 nM across different cancer cell lines.
- Cell Cycle Analysis : Treatment with these compounds resulted in significant alterations in cell cycle distribution, with a marked increase in cells arrested at the G2/M phase.
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of oxalamides reported:
- Minimum Inhibitory Concentration (MIC) : Compounds showed MIC values ranging from 0.5 µg/mL to 16 µg/mL against various bacterial strains.
- Mechanism Insights : The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Research Findings Summary Table
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
- Steric Effects: Bulky substituents (e.g., 3-chloro, 3-cyano) correlate with reduced synthetic yields (e.g., 20–23% for compound 22), suggesting steric hindrance during coupling reactions . The target’s pyrrolidinyl group may impose moderate steric effects but improve solubility via amine protonation .
Table 2: Activity Profiles of Selected Oxalamides
Key Observations:
- The target’s methylthio group may offer similar advantages with enhanced lipophilicity.
- Flavor Modulation: S336’s pyridyl and dimethoxybenzyl groups are critical for umami receptor activation . The target’s pyrrolidinyl group, being a non-aromatic amine, may reduce receptor affinity but improve solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
